molecular formula C25H20ClN3O4S B5130273 [1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate

[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate

Cat. No.: B5130273
M. Wt: 494.0 g/mol
InChI Key: LZSJVTYTZHBUJH-UHFFFAOYSA-N
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Description

[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chlorophenyl group, a dioxopyrrolidinyl moiety, a benzodioxolylmethyl group, and a phenylcarbamimidothioate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include the following steps:

    Formation of the 2,5-dioxopyrrolidinyl moiety: This can be achieved through the cyclization of a suitable precursor, such as a 4-chlorophenyl-substituted amino acid, under acidic or basic conditions.

    Introduction of the benzodioxolylmethyl group: This step may involve the reaction of the intermediate with a benzodioxole derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Formation of the phenylcarbamimidothioate linkage: This can be accomplished by reacting the intermediate with a phenyl isothiocyanate derivative under mild conditions, typically in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering gene expression: Affecting the transcription and translation of genes, resulting in changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate: can be compared with other similar compounds, such as:

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A bromide salt with antiseptic and disinfectant properties.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

The uniqueness of [1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.

Properties

IUPAC Name

[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(1,3-benzodioxol-5-ylmethyl)-N-phenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4S/c26-17-7-9-19(10-8-17)29-23(30)13-22(24(29)31)34-25(28-18-4-2-1-3-5-18)27-14-16-6-11-20-21(12-16)33-15-32-20/h1-12,22H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSJVTYTZHBUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)SC(=NCC3=CC4=C(C=C3)OCO4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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